molecular formula C14H17N3O4S B3001126 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate CAS No. 442678-91-3

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate

Cat. No.: B3001126
CAS No.: 442678-91-3
M. Wt: 323.37
InChI Key: LNQHVRCKKKMURC-UHFFFAOYSA-N
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Description

5-Amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate is a pyrazole derivative characterized by a benzenesulfonyl group at the 1-position and a 2,2-dimethylpropanoate ester at the 3-position. The 2,2-dimethylpropanoate ester contributes to lipophilicity, which may influence bioavailability and membrane permeability.

Properties

IUPAC Name

[5-amino-1-(benzenesulfonyl)pyrazol-3-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-14(2,3)13(18)21-12-9-11(15)17(16-12)22(19,20)10-7-5-4-6-8-10/h4-9H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQHVRCKKKMURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=NN(C(=C1)N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonyl group and the esterification with 2,2-dimethylpropanoic acid. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate is a complex organic compound that belongs to the class of 5-amino-pyrazoles.

Structure and Properties:

  • It features a pyrazole ring, known for its diverse biological activities. The compound includes an amino group, a benzenesulfonyl moiety, and an ester functional group derived from 2,2-dimethylpropanoic acid.
  • The molecular formula is C14H18N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
  • The compound is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol and dichloromethane, but limited solubility in water due to its hydrophobic aromatic groups.

Synthesis:

  • A common approach involves the reaction of 1H-pyrazole derivatives with benzenesulfonyl chloride in the presence of a base such as triethylamine.
  • This reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide at controlled temperatures to facilitate the formation of the sulfonamide linkage.
  • The synthesis may also include the use of coupling agents to enhance the reaction efficiency. For instance, using N,N'-dicyclohexylcarbodiimide (DCC) can promote the formation of the ester bond between the pyrazole and 2,2-dimethylpropanoic acid.

Potential Applications:

  • This compound has potential applications in medicinal chemistry as an antibacterial or antifungal agent due to its structural similarity to known pharmacophores.
  • It may serve as a lead compound for further modifications aimed at enhancing efficacy against specific pathogens or diseases.
  • Pyrazole derivatives can inhibit certain enzymes by mimicking substrate structures, thereby blocking substrate access or altering enzyme conformation.

Mechanism of Action

The mechanism of action of 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar pyrazole derivatives from the literature, focusing on substituent effects, reactivity, and inferred physicochemical properties.

Substituent Effects and Reactivity

  • Target Compound: Benzenesulfonyl Group: Introduces strong electron-withdrawing effects, which may stabilize the pyrazole ring against nucleophilic attack. 2,2-Dimethylpropanoate Ester: The branched alkyl chain increases lipophilicity (logP ~3.5 estimated), favoring passive diffusion across biological membranes.
  • However, the absence of a sulfonyl group may reduce stability under acidic conditions.
  • Compound 11b (Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate) : Pyran-Ester Hybrid: The pyran ring and ester group introduce conformational rigidity and moderate hydrophilicity (logP ~2.8 estimated). This structure may exhibit higher solubility in aqueous media compared to the target compound.

Data Table: Structural and Inferred Property Comparison

Compound Name Molecular Formula (Estimated) Key Substituents logP (Estimated) Stability (Inferred)
Target Compound C₁₄H₁₇N₃O₄S Benzenesulfonyl, 2,2-dimethylpropanoate ~3.5 High (acid-resistant)
Compound 7a C₁₀H₈N₆OS Thiophene-cyano, hydroxy ~2.0 Moderate
Compound 11b C₁₉H₁₉N₅O₄ Pyran-ester, cyano ~2.8 Moderate

Biological Activity

5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl 2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves multi-step reactions. The initial steps include the reaction of 5-amino-1H-pyrazole with benzenesulfonyl chloride to form the sulfonamide derivative, which is then esterified with 2,2-dimethylpropanoic acid. The overall reaction can be summarized as follows:

5 amino 1H pyrazole+benzenesulfonyl chloride5 amino 1 benzenesulfonyl 1H pyrazole\text{5 amino 1H pyrazole}+\text{benzenesulfonyl chloride}\rightarrow \text{5 amino 1 benzenesulfonyl 1H pyrazole}
5 amino 1 benzenesulfonyl 1H pyrazole+2 2 dimethylpropanoic acid5 amino 1 benzenesulfonyl 1H pyrazol 3 yl 2 2 dimethylpropanoate\text{5 amino 1 benzenesulfonyl 1H pyrazole}+\text{2 2 dimethylpropanoic acid}\rightarrow \text{5 amino 1 benzenesulfonyl 1H pyrazol 3 yl 2 2 dimethylpropanoate}

The compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It has been identified as a potential inhibitor of various kinases and enzymes involved in inflammatory pathways. For instance, studies have shown that pyrazole derivatives can inhibit p38 MAP kinase, a critical regulator in inflammatory responses . The binding affinity and selectivity for these targets are often enhanced by structural modifications on the pyrazole ring.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds demonstrate significant antimicrobial properties. For example, 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl derivatives have been tested against various pathogens such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been linked to its ability to inhibit key inflammatory mediators such as cytokines and prostaglandins. This suggests potential therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Study on Antidepressant Activity

A study exploring the antidepressant effects of related pyrazoline derivatives showed that certain modifications could enhance their efficacy against depression-like behaviors in animal models. The presence of electron-withdrawing groups significantly improved activity, indicating that structural optimization is crucial for enhancing biological effects .

Inhibition of Kinases

In a high-throughput screening study, compounds similar to 5-amino-1-(benzenesulfonyl)-1H-pyrazol-3-yl were identified as selective inhibitors of p38 MAP kinase. The structural insights gained from X-ray crystallography revealed critical interactions that contribute to their selectivity and potency .

Data Summary

Biological Activity Effect Reference
AntimicrobialSignificant inhibition of E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits cytokines and prostaglandins
AntidepressantEnhanced efficacy with specific substitutions

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